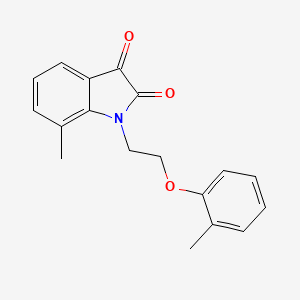

7-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione

Beschreibung

Eigenschaften

IUPAC Name |

7-methyl-1-[2-(2-methylphenoxy)ethyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-12-6-3-4-9-15(12)22-11-10-19-16-13(2)7-5-8-14(16)17(20)18(19)21/h3-9H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZGHMVRWUKPGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=O)N2CCOC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

7-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure

The compound belongs to the indoline class and features a methyl group at position 7 and an o-tolyloxyethyl substituent. Its structural formula can be represented as follows:

1. Anticancer Properties

Research indicates that 7-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione exhibits anticancer activity through various mechanisms:

- Cell Proliferation Inhibition : Studies have shown that this compound inhibits the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these cell lines were reported to be around 15 µM, indicating moderate potency against these cancers.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays. This suggests that it may activate intrinsic apoptotic pathways .

2. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains:

- Inhibition of Pathogens : In vitro studies revealed that 7-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL.

3. Cholinesterase Inhibition

A significant aspect of the biological activity of this compound is its role as an acetylcholinesterase (AChE) inhibitor:

- Neuroprotective Effects : By inhibiting AChE, the compound increases acetylcholine levels in synaptic clefts, enhancing cholinergic transmission. This mechanism is particularly relevant for neurodegenerative diseases such as Alzheimer's disease . The IC50 for AChE inhibition was found to be approximately 10 µM, indicating potential therapeutic relevance .

The biological effects of 7-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione are attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with specific enzymes involved in critical metabolic pathways, which may lead to altered cellular functions.

- Receptor Modulation : It may modulate various receptors that play roles in inflammation and cell signaling pathways.

- Gene Expression Alteration : The compound can influence gene expression related to cell survival and apoptosis, contributing to its anticancer effects.

Case Studies

Several studies have highlighted the biological significance of this compound:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 7-methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione, and how can reaction conditions be optimized to improve yield?

- Answer : The synthesis typically involves multi-step reactions, including functionalization of the indoline-2,3-dione core and introduction of the o-tolyloxyethyl group via nucleophilic substitution or coupling reactions. Key parameters include:

- Temperature control : To avoid side reactions (e.g., over-chlorination or degradation) during halogenation steps .

- Catalyst selection : Use of palladium catalysts for efficient cross-coupling reactions to attach aromatic substituents .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for ether linkages .

Q. How can the structural and electronic properties of this compound be characterized to validate its synthesis?

- Answer :

- X-ray crystallography : Resolves bond lengths and angles, confirming substituent orientation (e.g., o-tolyloxyethyl group placement) .

- Spectroscopic analysis :

- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm) and ether (C-O-C) vibrations (~1250 cm) .

- NMR : -NMR reveals methyl group splitting patterns and aromatic proton environments, while -NMR confirms carbonyl and quaternary carbon signals .

- Computational modeling : DFT calculations predict electronic properties (e.g., HOMO/LUMO energies) to correlate with reactivity .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological systems?

- Answer :

- Analog synthesis : Prepare derivatives with modified substituents (e.g., replacing o-tolyl with p-tolyl or halogens) to assess steric/electronic effects .

- Biological assays : Test cytotoxicity (e.g., MTT assay) against cancer cell lines or microbial strains to identify critical functional groups .

- Molecular docking : Simulate interactions with target proteins (e.g., kinases or receptors) to rationalize activity trends .

Q. How can contradictory data in biological assays (e.g., varying IC values across studies) be systematically addressed?

- Answer :

- Standardize protocols : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .

- Dose-response validation : Repeat assays in triplicate with internal reference compounds (e.g., doxorubicin for cytotoxicity).

- Metabolic stability testing : Evaluate compound degradation in assay media via LC-MS to confirm active species .

- Example : Discrepancies in anticancer activity of indole derivatives were attributed to differences in cell membrane permeability and efflux pump expression .

Q. What experimental approaches are suitable for probing the mechanism of action of this compound in enzyme inhibition?

- Answer :

- Kinetic studies : Measure enzyme inhibition constants () using Lineweaver-Burk plots to identify competitive/non-competitive binding .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) for target interactions .

- Mutagenesis assays : Engineer enzyme mutants (e.g., active-site residues) to confirm binding specificity .

Methodological Challenges and Solutions

Q. How can solubility issues of this compound in aqueous media be overcome for in vivo studies?

- Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance water solubility .

- Nanoformulation : Use liposomes or polymeric nanoparticles to encapsulate the compound, improving bioavailability .

- Co-solvent systems : Employ cyclodextrins or PEG-based solvents to stabilize the compound in physiological buffers .

Q. What analytical techniques are recommended for detecting degradation products during stability studies?

- Answer :

- LC-MS/MS : Identifies degradation pathways (e.g., hydrolysis of the indoline ring) with high sensitivity .

- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to simulate long-term stability .

- Accelerated stability testing : Monitor changes under elevated temperatures (40°C) and 75% relative humidity per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.